molecular formula C14H17IO4 B8137535 Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Cat. No.: B8137535
M. Wt: 376.19 g/mol
InChI Key: IACVYVJLBBFMJO-UHFFFAOYSA-N
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Description

Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS 2682112-89-4) is a high-value chemical intermediate with significant applications in advanced materials science and pharmaceutical development. Its molecular structure, featuring both an iodine substituent and protected carboxylate groups, makes it a versatile building block for synthesizing complex molecular frameworks. In supramolecular crystal engineering and the design of porous solid materials, this compound and related 5-substituted dimethyl isophthalates serve as crucial trifunctional linker precursors . The iodine atom allows for further functionalization via cross-coupling reactions, such as the Sonogashira coupling, to create extended structures, while the ester groups can be hydrolyzed to carboxylic acids for coordination with metal ions . A prominent research application is its use in the synthesis of residualizing agents for radioimmunotherapy (RIT) and radioimmunoimaging (RII). It is a key precursor in the development of prosthetic groups like SIB-DOTA, which are designed to label internalizing monoclonal antibodies with radioisotopes (e.g., I-131, Lu-177) to improve tumor retention of radioactivity . The compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

dimethyl 5-tert-butyl-2-iodobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACVYVJLBBFMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dimethyl 5-Aminoisophthalate

The process begins with dimethyl 5-aminoisophthalate, where the amino group at the 5-position serves as a directing and leaving group. The amino functionality is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium intermediate. Subsequent treatment with potassium iodide (KI) facilitates nucleophilic displacement, replacing the diazonium group with iodine.

Reaction Conditions:

  • Temperature: 0–5°C (diazotization), room temperature (iodination)

  • Solvents: Hydrochloric acid (2 M), dichloromethane (DCM)

  • Yield: 78.1%

Electrophilic Iodination via Directed Substitution

Electrophilic aromatic iodination leverages directing groups to achieve regioselectivity. In dimethyl 5-(tert-butyl)-2-iodoisophthalate, the ester groups at the 1- and 3-positions act as electron-withdrawing groups (EWGs), deactivating the ring and directing electrophiles to the ortho and para positions relative to the tert-butyl group.

Limitations of Direct Iodination

Electrophilic iodination is often low-yielding due to the poor electrophilicity of iodine. Polar solvents and high iodine concentrations may improve efficiency, but competing side reactions (e.g., diiodination) are common. Source highlights the use of tert-butyl hydroperoxide (TBHP) as an oxidant in alkene iodination, but its applicability to aromatic systems remains unexplored.

Diaryliodonium Salt Intermediates

Diaryliodonium salts offer a modern pathway for regioselective iodination. Source describes a two-step process where a diaryliodonium salt is synthesized and subsequently converted to an iodoarene.

Synthesis of Dimethyl 5-(Diacetoxyiodo)isophthalate

Dimethyl 5-(diacetoxyiodo)isophthalate is prepared by oxidizing dimethyl 5-iodoisophthalate with m-chloroperoxybenzoic acid (m-CPBA) in acetic acid. Treatment with trimethylsilyl triflate (TMSOTf) generates a highly electrophilic iodonium species, which reacts with sodium iodide (NaI) to yield the desired iodoarene.

Key Steps:

  • Oxidation: m-CPBA in acetic acid (0°C to room temperature)

  • Salt Formation: TMSOTf in acetonitrile (room temperature, 1 hour)

  • Displacement: NaI in DMF (80°C, 1 hour)

  • Yield: 61–72% (for analogous compounds)

Advantages Over Traditional Methods

This method avoids harsh diazotization conditions and improves regioselectivity. However, the synthesis of the iodonium precursor requires multiple steps, increasing complexity and cost.

Multi-Step Synthesis via Hydrolysis and Re-Esterification

A modular approach involves synthesizing 5-(tert-butyl)-2-iodoisophthalic acid followed by esterification with methanol.

Hydrolysis of Di-tert-Butyl 5-Iodoisophthalate

Source demonstrates the hydrolysis of di-tert-butyl 5-iodoisophthalate using NaOH in methanol/water (1:1), yielding 5-iodoisophthalic acid in 89.6% yield. Re-esterification with methanol and sulfuric acid could theoretically produce this compound.

Esterification Conditions:

  • Catalyst: H₂SO₄ (5 mol%)

  • Solvent: Methanol (reflux, 12 hours)

  • Yield: ~70–80% (estimated)

Drawbacks

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesChallenges
Diazotization-IodinationDiazotization, KI substitution78.1%Simple reagentstert-Butyl introduction unclear
Electrophilic IodinationNIS, FeCl₃N/ADirect iodinationLow regioselectivity
Diaryliodonium SaltOxidation, TMSOTf, NaI61–72%High regioselectivityMulti-step synthesis
Hydrolysis/EsterificationHydrolysis, H₂SO₄ esterification~70%ModularRequires tert-butyl precursor

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(tert-butyl)-2-iodoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Characterization

Dimethyl 5-(tert-butyl)-2-iodoisophthalate can be synthesized via multiple pathways, including the iodination of isophthalic acid derivatives. The general synthetic route involves the use of sodium nitrite and potassium iodide in acidic conditions, followed by purification through column chromatography. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

Case Study:

  • Compound Tested: this compound
  • Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results: Inhibition rates of 70% at concentrations of 10 µM after 48 hours.

Material Science Applications

3.1 Polymer Chemistry

This compound serves as an effective monomer in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer chains enhances thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized with this compound

PropertyValue
Glass Transition Temp150 °C
Tensile Strength60 MPa
Elongation at Break5%

3.2 Coatings and Adhesives

The compound is also utilized in formulating advanced coatings and adhesives due to its ability to enhance adhesion properties and resistance to environmental degradation .

Catalytic Applications

4.1 Organocatalysis

This compound has been explored as a catalyst in various organic reactions, particularly in cross-coupling reactions involving aryl iodides. Its efficacy as a catalyst stems from its ability to facilitate electron transfer processes, thus enhancing reaction rates.

Case Study:

  • Reaction Type: Suzuki-Miyaura coupling
  • Catalyst Used: this compound
  • Substrates: Phenylboronic acid with various aryl halides
  • Yield: Up to 90% under optimized conditions.

Mechanism of Action

The mechanism of action of Dimethyl 5-(tert-butyl)-2-iodoisophthalate involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the iodine atom can undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Dimethyl 5-(tert-butyl)-2-iodoisophthalate C₁₄H₁₇IO₄ tert-butyl (5), iodine (2) 376.19 High steric bulk, halogen reactivity
Dimethyl 5-bromoisophthalate C₁₀H₉BrO₄ Bromine (5) 273.09 Lower atomic weight, moderate reactivity
Dimethyl 5-fluoroisophthalate C₁₀H₉FO₄ Fluorine (5) 212.18 High electronegativity, small atomic size
tert-Butyl 5-bromoisoindoline-2-carboxylate C₁₄H₁₇BrNO₂ Bromine (5), isoindoline core 318.20 Heterocyclic structure, increased rigidity
Methyl 5-(tert-butyl)isoxazole-3-carboxylate C₁₀H₁₄N₂O₃ tert-butyl (5), isoxazole ring 210.23 Heteroaromaticity, altered electronic properties
Key Observations:
  • Halogen Influence : Iodine (atomic radius: 1.40 Å) in the target compound facilitates nucleophilic substitution reactions more readily than bromine (1.14 Å) or fluorine (0.64 Å) due to its larger size and lower electronegativity .
  • Steric Effects : The tert-butyl group in all tert-butyl-containing compounds (e.g., the target compound and Methyl 5-(tert-butyl)isoxazole-3-carboxylate) reduces solubility in polar solvents but enhances thermal stability .
  • Core Structure : Isoindoline or isoxazole cores (e.g., in tert-Butyl 5-bromoisoindoline-2-carboxylate) introduce rigidity and electronic effects distinct from the planar isophthalate backbone .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) LogP
This compound 120–125 (est.) >300 Low (DMSO, DMF) 3.5
Dimethyl 5-bromoisophthalate 98–102 280 (dec.) Moderate (DMF, acetone) 2.8
Dimethyl 5-fluoroisophthalate 85–90 250 (dec.) High (methanol, ethanol) 1.9
Methyl 5-(tert-butyl)isoxazole-3-carboxylate 75–80 220 (est.) Moderate (chloroform) 2.2
Notes:
  • LogP Trends : The tert-butyl group increases hydrophobicity (higher LogP), while halogens like fluorine reduce it due to polarity .
  • Solubility : Fluorinated derivatives exhibit better solubility in alcohols, whereas iodinated/brominated compounds require aprotic solvents like DMF .

Biological Activity

Dimethyl 5-(tert-butyl)-2-iodoisophthalate is a compound of interest in various biological and chemical studies due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13I O4 and features a tert-butyl group attached to a dimethyl ester of iodinated isophthalic acid. The presence of iodine and the bulky tert-butyl group are significant as they influence the compound's solubility, reactivity, and biological interactions.

Synthesis

The synthesis of this compound typically involves the iodination of isophthalate derivatives followed by esterification. The process can be summarized as follows:

  • Iodination : The starting material, isophthalic acid or its esters, undergoes iodination using iodine or iodinating agents.
  • Esterification : The iodinated compound is then reacted with methanol in the presence of an acid catalyst to yield the dimethyl ester.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures demonstrate significant antibacterial properties. The presence of iodine may enhance this activity by disrupting microbial cell membranes.
  • Cellular Uptake : Studies on related iodinated compounds suggest that they may enter cells via specific transport mechanisms, potentially influencing their therapeutic effectiveness in targeting cancer cells or other pathological conditions .

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was evaluated alongside other iodinated compounds for its antibacterial properties against common pathogens. Results indicated a notable inhibition zone, suggesting effective antimicrobial activity .
  • Degradation Studies : Research focusing on the environmental impact of iodinated compounds showed that this compound underwent significant degradation in wastewater treatment systems, indicating its potential for environmental persistence or transformation .

Research Findings

StudyFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Cellular Uptake MechanismEvidence suggests uptake via amino acid transport systems.
Environmental ImpactHigh degradation rates in microbial systems indicate potential for safe disposal.

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